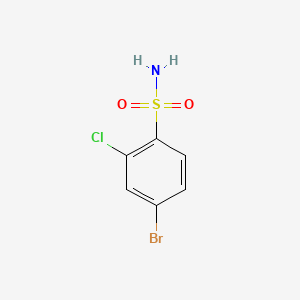

4-Bromo-2-chlorobenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 4-Bromo-2-chlorobenzenesulfonamide often involves nucleophilic substitution reactions with sulfonyl and acid chlorides. For instance, a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized through such reactions, indicating the versatility of bromo-chloro substitutions in heterocyclic chemistry and the relevance of sulfonamide groups in medicinal chemistry (Ranganatha et al., 2018).

Molecular Structure Analysis

The molecular structure of para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide, has been extensively studied using ab initio Hartree–Fock (HF) and density functional theory (DFT). These studies provide detailed insights into the geometric parameters, vibrational frequencies, and electronic properties of such molecules, revealing how halogen substitutions influence their chemical behavior and interaction potentials (Karabacak et al., 2009).

Chemical Reactions and Properties

Benzenesulfonamides exhibit a range of chemical reactivities depending on their substitution patterns. For example, the synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide showcases the reactivity of chlorobenzenesulfonamide derivatives under base conditions, leading to products with significant yields and purity. This highlights the chemical versatility and potential of bromo- and chloro-substituted benzenesulfonamides in synthesizing complex molecules (Kobkeatthawin et al., 2017).

Aplicaciones Científicas De Investigación

Analytical Chemistry

4-Bromo-2-chlorobenzenesulfonamide and related compounds are used in analytical chemistry for various applications. For instance, aromatic sulfonyl haloamines, similar in structure to 4-Bromo-2-chlorobenzenesulfonamide, have been employed as analytical reagents. They are used for estimating substances like indigocarmine in solutions, through methods that involve back titration and spectrophotometric measurements. Such compounds, detected by techniques like TLC and paper chromatography, demonstrate the utility of 4-Bromo-2-chlorobenzenesulfonamide derivatives in quantitative analysis (Mahadevappa et al., 1981).

Photodynamic Therapy

A significant application of 4-Bromo-2-chlorobenzenesulfonamide derivatives is in the field of photodynamic therapy, particularly for cancer treatment. Zinc phthalocyanines substituted with benzenesulfonamide derivatives, including those similar to 4-Bromo-2-chlorobenzenesulfonamide, have shown promising results. These compounds exhibit properties like high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer (Pişkin et al., 2020).

Biological Screening

4-Bromo-2-chlorobenzenesulfonamide derivatives have been synthesized and tested for their biological potential. These compounds have demonstrated moderate to good activities against Gram-negative and Gram-positive bacteria and have shown enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Studies

Research on the molecular structure of para-halogen benzenesulfonamides, including 4-Bromo-2-chlorobenzenesulfonamide, provides insights into their chemical properties. Studies using methods like Hartree–Fock and density functional theory have helped understand the vibrational frequencies, nuclear magnetic resonance chemical shifts, and geometric parameters of these molecules (Karabacak et al., 2009).

Antimicrobial Activity

Compounds derived from 4-Bromo-2-chlorobenzenesulfonamide have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives like N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

HIV-1 Infection Prevention

Research has shown interest in methylbenzenesulfonamide, which includes 4-Bromo-2-chlorobenzenesulfonamide derivatives, due to their potential as antagonists in the prevention of HIV-1 infection. Specific derivatives have been synthesized and characterized, indicating their possible use in drug development for HIV-1 infection prevention (Cheng De-ju, 2015).

Mecanismo De Acción

Sulfonamides, such as 4-Bromo-2-chlorobenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZLQNCZBMUSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370489 | |

| Record name | 4-Bromo-2-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chlorobenzenesulfonamide | |

CAS RN |

351003-59-3 | |

| Record name | 4-Bromo-2-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

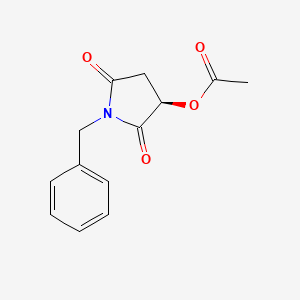

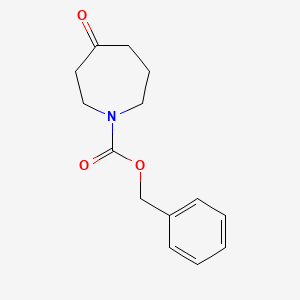

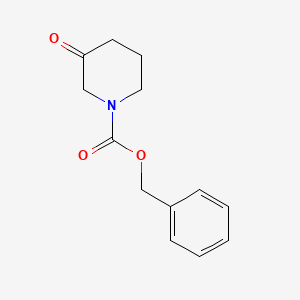

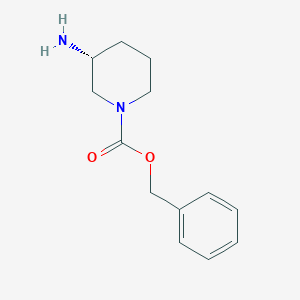

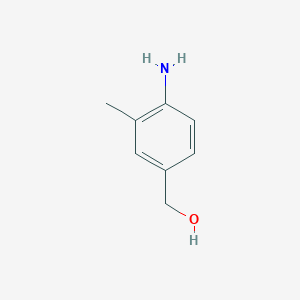

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

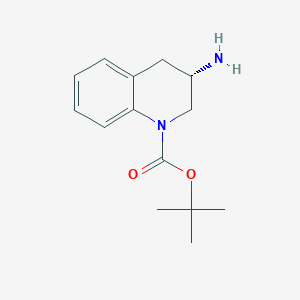

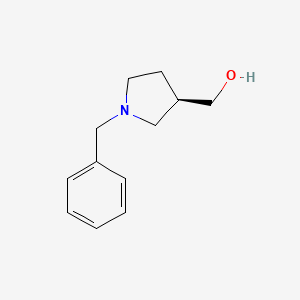

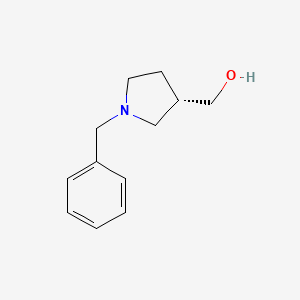

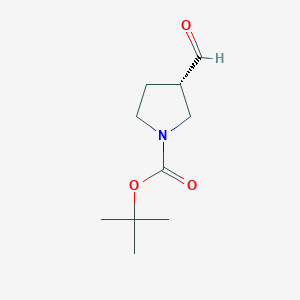

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.